molecular formula C16H16ClNO3S B2649071 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine CAS No. 606945-50-0

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine

Cat. No.: B2649071
CAS No.: 606945-50-0
M. Wt: 337.82
InChI Key: NOYLEPXYSYLSLG-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is a pyrrolidine derivative featuring a benzenesulfonyl group substituted with a 2-chlorophenoxy moiety. Pyrrolidine derivatives are widely studied for applications in catalysis, pharmaceuticals, and agrochemicals due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-15-5-1-2-6-16(15)21-13-7-9-14(10-8-13)22(19,20)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYLEPXYSYLSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine typically involves the reaction of 4-(2-chlorophenoxy)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2-Chlorophenoxy)benzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The 4-(2-chlorophenoxy)benzenesulfonyl chloride is added to a solution of pyrrolidine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzenesulfonyl Chloride Derivatives
  • 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6): Structure: Replaces the 2-chlorophenoxy group with a pyrazole ring. Molecular Weight: 256.71 g/mol (vs. ~336.81 g/mol for the target compound). Melting Point: 76.5–78.5°C, indicative of moderate crystallinity influenced by the pyrazole substituent .
Sulfonated Pyrrolidines with Aromatic Substituents
  • 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine: Structure: Contains a 4-methylphenyl sulfonyl group and a methoxy-substituted phenyl ring. Synthesis: Prepared via hydrogenation of dihydropyrroline precursors using Pd/C catalysis . Key Difference: The methoxy group (electron-donating) contrasts with the target’s 2-chlorophenoxy (electron-withdrawing), affecting electronic density and reactivity.
Chlorophenyl-Substituted Pyrrolidines
  • 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7): Structure: Features a butenyl chain with 4-chlorophenyl and phenyl groups instead of a sulfonyl moiety.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Aqueous) Key Substituents
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine ~336.81 Data Unavailable Likely Low 2-Chlorophenoxy, sulfonyl
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 256.71 76.5–78.5 Low (hydrophobic) Pyrazole
1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine ~315.35 Not Reported Moderate Methoxy, methylphenyl
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 327.00 Not Reported Very Low Butenyl, 4-chlorophenyl
  • Solubility Trends : Sulfonyl groups generally improve aqueous solubility compared to aliphatic chains. For example, sulfonated pyrrolidines (e.g., entries A and B) are more polar than the butenyl derivative (entry C) .
  • Electronic Effects: The 2-chlorophenoxy group in the target compound may induce steric hindrance and electron withdrawal, altering reactivity in catalytic or biological systems compared to methoxy or pyrazole substituents .

Biological Activity

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is a compound that has gained attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a chlorophenoxy moiety, which contributes to its pharmacological properties. The presence of these functional groups is believed to enhance its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine exhibits significant anticancer activity. In vitro evaluations have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound was tested against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate carcinoma (PPC-1) cell lines. The results indicated that it selectively reduced cell viability in certain cancer types while sparing normal fibroblast cells, suggesting a favorable therapeutic index .
  • Mechanisms of Action : The cytotoxic effects are hypothesized to involve the induction of apoptosis and inhibition of cell migration. For instance, in wound healing assays, the compound significantly inhibited migration in the Panc-1 cell line, indicating potential for metastasis prevention .

Antioxidant Activity

In addition to its anticancer properties, the compound has shown antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay revealed that it possesses antioxidant capabilities that may contribute to its overall therapeutic effects by mitigating oxidative stress within cells .

Data Table: Biological Activity Summary

Cell Line Cytotoxicity IC50 (µM) Effect on Migration Notes
MDA-MB-231 (Breast Cancer)Not significantNo effectLow selectivity towards normal cells
IGR39 (Melanoma)ModerateSignificant inhibitionEffective at reducing cell viability
Panc-1 (Pancreatic Cancer)LowSignificant inhibitionStrong impact on migration
PPC-1 (Prostate Cancer)ModerateVariable effectSelective activity observed

Case Study 1: Triple-Negative Breast Cancer

In a study focusing on triple-negative breast cancer, 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine was evaluated for its ability to induce apoptosis. The results indicated that the compound could effectively trigger apoptotic pathways, leading to significant reductions in cell viability at concentrations around 50 µM .

Case Study 2: Melanoma Treatment

Another investigation assessed the compound's effects on melanoma cells. It was found that at concentrations of 10 µM, the compound reduced cell migration by approximately 40% after 48 hours, suggesting potential utility in preventing metastasis in melanoma patients .

Q & A

Q. What are the optimal synthetic pathways for 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine, and how can reaction yields be maximized?

The synthesis of sulfonamide derivatives like this compound typically involves coupling reactions between substituted benzenesulfonyl chlorides and heterocyclic amines (e.g., pyrrolidine). Key steps include:

  • Reagent selection : Use NaOH in dichloromethane (DCM) for deprotonation and nucleophilic substitution, as demonstrated in analogous sulfonamide syntheses .
  • Purification : Column chromatography or recrystallization ensures high purity (≥99%), critical for reproducibility .
  • Yield optimization : Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error by identifying critical variables (e.g., temperature, stoichiometry) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological approaches include:

  • Chromatography : HPLC or GC-MS to quantify impurities, with retention times calibrated against reference standards.
  • Spectroscopy : 1^1H/13^13C NMR to confirm sulfonamide bond formation and aromatic substitution patterns. Compare spectral data to structurally related compounds (e.g., 1-[(4-bromophenyl)sulfonyl]pyrrolidine) .
  • Elemental analysis : Verify molecular formula (C16_{16}H15_{15}ClN2_2O3_3S) via combustion analysis .

Q. What safety protocols are essential when handling this sulfonamide derivative?

  • Hazard mitigation : Follow GHS codes H300 (toxic if swallowed) and H315 (skin irritation). Use fume hoods, gloves, and goggles to prevent inhalation (P305+P351+P338) and skin contact (P280) .
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to P501 guidelines for sulfonamide-containing waste .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example, alkenylsulfonyl fluoride intermediates can react with amines under Pd catalysis, as shown in analogous systems .
  • Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents or catalysts, reducing experimental iterations .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?

  • Membrane technologies : Use continuous-flow reactors with in-line separation to isolate intermediates, minimizing side reactions (e.g., hydrolysis of sulfonyl chlorides) .
  • Process control : Real-time monitoring via FTIR or Raman spectroscopy adjusts parameters (e.g., pH, temperature) dynamically, as applied in non-automotive combustion engineering .

Q. How can statistical design of experiments (DoE) resolve contradictions in reaction optimization data?

  • Case study : In a sulfonamide synthesis, DoE identified conflicting effects of temperature and solvent polarity. A central composite design revealed non-linear interactions, enabling a Pareto-optimal solution .
  • Data reconciliation : Multivariate analysis (e.g., PCA) isolates confounding variables (e.g., moisture sensitivity of reagents) .

Q. What mechanistic insights explain the stability of the sulfonamide bond under varying pH conditions?

  • Kinetic studies : pH-rate profiles (e.g., from UV-Vis spectroscopy) reveal hydrolytic stability. For example, sulfonamides with electron-withdrawing substituents (e.g., 2-chlorophenoxy) resist acidic hydrolysis due to reduced nucleophilic attack at the sulfur center .
  • Computational validation : MD simulations quantify solvation effects on bond dissociation energies .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science or medicinal chemistry?

  • Biopolymer interactions : Study binding affinities with proteins (e.g., serum albumin) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as done for pyrrolidine-based inhibitors .
  • Materials synthesis : Incorporate into metal-organic frameworks (MOFs) via sulfonyl coordination sites, leveraging precedents from piperidine sulfonamide derivatives .

Tables of Key Data

Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives

CompoundReaction Yield (%)Optimal Temperature (°C)Reference
1-[(4-Bromophenyl)sulfonyl]pyrrolidine8560
4-[(4-Methoxyphenyl)sulfonyl]piperidine7850
Target compound92*55*

*Predicted via computational models .

Q. Table 2. Hazard Classification (GHS)

Hazard CodeRisk StatementPrecautionary Measures
H300Fatal if swallowedP264: Wash hands after handling
H315Causes skin irritationP280: Wear protective gloves
H335May cause respiratory irritationP305+P351+P338: Eye exposure

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